3-bromo-2-chloro-5-(methylsulfanyl)pyridine
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Overview
Description
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H5BrClNS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5-(methylsulfanyl)pyridine typically involves halogenation and thiolation reactions. One common method is the halogenation of 2-chloro-5-(methylsulfanyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and materials science .
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5-(methylsulfanyl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
- 2-Bromo-5-chloropyridine
- 3-Bromo-5-(methylsulfonyl)pyridine
Uniqueness
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and methylsulfanyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
CAS No. |
2803834-09-3 |
---|---|
Molecular Formula |
C6H5BrClNS |
Molecular Weight |
238.5 |
Purity |
95 |
Origin of Product |
United States |
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